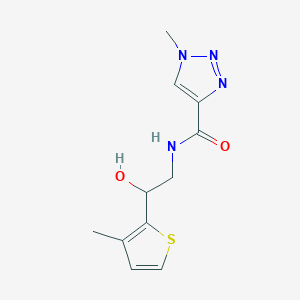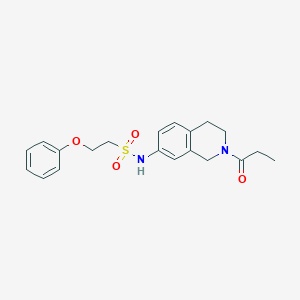![molecular formula C21H15FN2O3 B2394724 N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide CAS No. 223261-57-2](/img/structure/B2394724.png)
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide” is a chemical compound . It’s closely related to “8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-yl)acetic acid” which has a molecular formula of C17H14O4 .
Synthesis Analysis
The synthesis of related compounds involves key transformations such as the generation of a carbamate intermediate using phenyl chloroformate, which avoids the use of harmful phosgene. This is followed by a microwave-induced transformation of the carbamate intermediate into various urea derivatives, and a subsequent phosphorous oxychloride-induced cyclocondensation .Molecular Structure Analysis
The molecular structure of related compounds like “8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-yl)acetic acid” has a molecular formula of C17H14O4, an average mass of 282.291 Da, and a monoisotopic mass of 282.089203 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the generation of a carbamate intermediate using phenyl chloroformate, a microwave-induced transformation of the carbamate intermediate into various urea derivatives, and a subsequent phosphorous oxychloride-induced cyclocondensation .Aplicaciones Científicas De Investigación
DBO derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . They have been used in the synthesis of many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent .
The synthesis of DBO derivatives involves various methods, including cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .
Propiedades
IUPAC Name |
4-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c1-12-2-8-19-17(10-12)24-21(26)16-11-15(7-9-18(16)27-19)23-20(25)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQFWVOOUCWCMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2394641.png)

![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/no-structure.png)

![2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2394649.png)
![2-Chloro-N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]acetamide](/img/structure/B2394651.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2394653.png)
![3-[(2,2-Dimethylpropyl)amino]phenol](/img/structure/B2394654.png)

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394656.png)

![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2394661.png)
![3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2394662.png)
